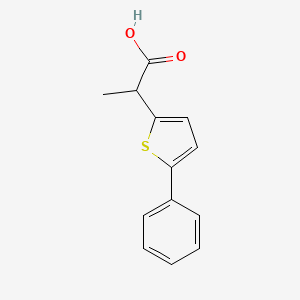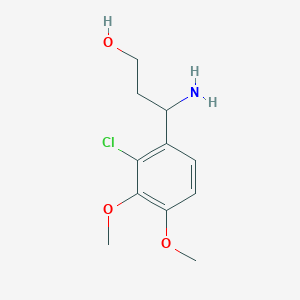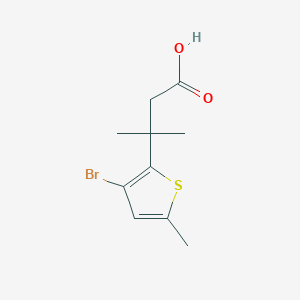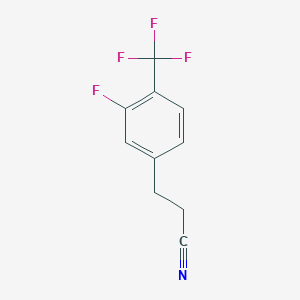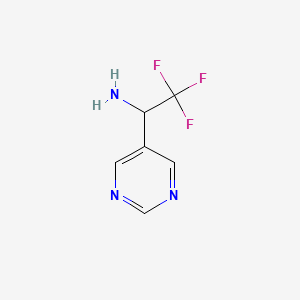![molecular formula C9H5ClF4O B13595034 Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B13595034.png)
Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, making it a highly fluorinated aromatic ketone. Its molecular formula is C9H4ClF5O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]- typically involves multiple steps, including halogenation and Friedel-Crafts acylation. One common method involves the reaction of 2-fluoro-3-(trifluoromethyl)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to maintain product quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The aromatic ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the ring.
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
EAS Reactions: Substituted aromatic compounds with various functional groups.
Nucleophilic Substitution: Compounds with different nucleophiles replacing the chloro group.
Oxidation and Reduction: Carboxylic acids and alcohols, respectively.
Applications De Recherche Scientifique
Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The compound may act by inhibiting enzymes or interacting with receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-2,2-difluoro-1-[3-(trifluoromethoxy)phenyl]ethanone
- 2-Chloro-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanone
Uniqueness
Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C9H5ClF4O |
|---|---|
Poids moléculaire |
240.58 g/mol |
Nom IUPAC |
2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5ClF4O/c10-4-7(15)5-2-1-3-6(8(5)11)9(12,13)14/h1-3H,4H2 |
Clé InChI |
VARUOJRCGORAKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Trifluoromethyl)thiolan-2-yl]methanol](/img/structure/B13594952.png)
![[3-(Dimethylamino)oxolan-3-yl]methanol](/img/structure/B13594954.png)

![4-(Benzo[b]thiophen-3-yl)butan-1-amine](/img/structure/B13594961.png)

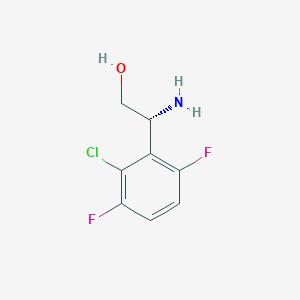
![1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride](/img/structure/B13594977.png)
